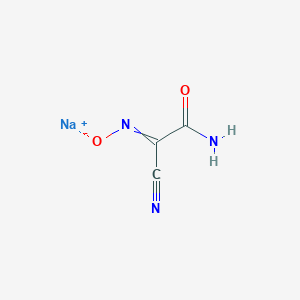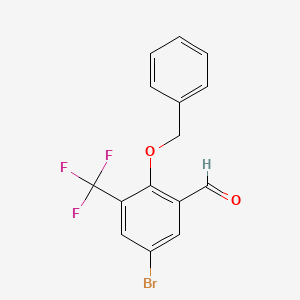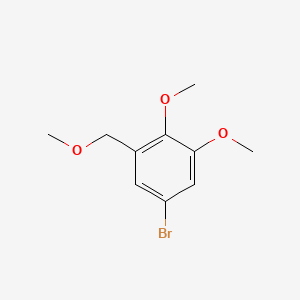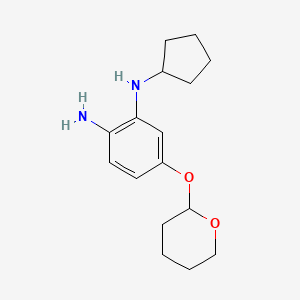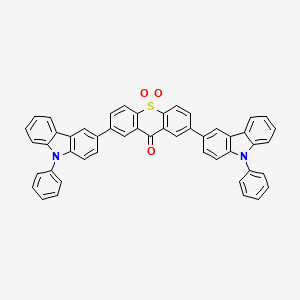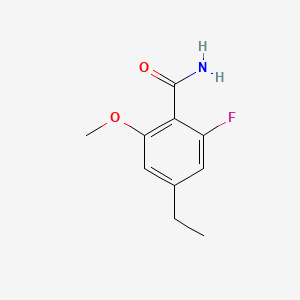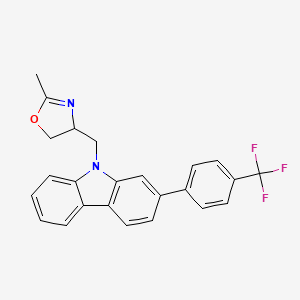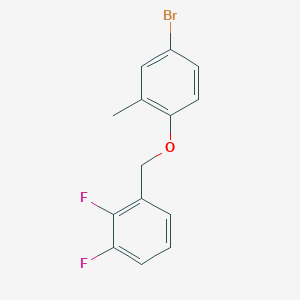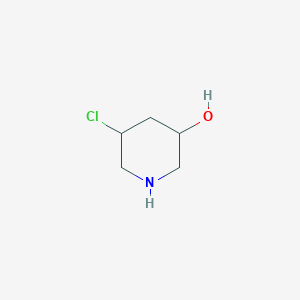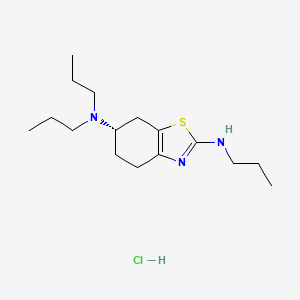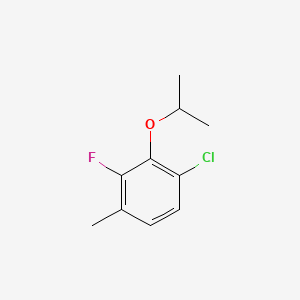
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H12ClFO. This compound is a derivative of benzene, characterized by the presence of chloro, fluoro, isopropoxy, and methyl substituents on the benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene can be synthesized through several methods:
Fluorination and Chlorination: One method involves the fluorination of toluene followed by chlorination.
Chlorination of Fluorotoluene: Another method involves the chlorination of 3-fluorotoluene.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro substituents.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield products with different substituents replacing the chloro or fluoro groups.
Applications De Recherche Scientifique
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may be investigated for potential pharmaceutical applications, including drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The isopropoxy and methyl groups may also play a role in modulating the compound’s overall chemical properties and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-4-methylbenzene: Similar structure but lacks the isopropoxy group.
1-Chloro-3-fluoro-4-methylbenzene: Similar structure but with different positioning of substituents.
1-Chloro-2-fluoro-3-methylbenzene: Similar structure but lacks the isopropoxy group and has different positioning of substituents.
Uniqueness
The presence of the isopropoxy group in this compound makes it unique compared to other similar compounds. This group can influence the compound’s solubility, reactivity, and overall chemical behavior, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H12ClFO |
|---|---|
Poids moléculaire |
202.65 g/mol |
Nom IUPAC |
1-chloro-3-fluoro-4-methyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12ClFO/c1-6(2)13-10-8(11)5-4-7(3)9(10)12/h4-6H,1-3H3 |
Clé InChI |
UWPCOFWLANKIEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)Cl)OC(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


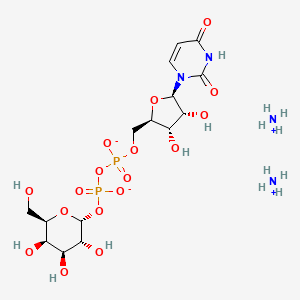
![3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14766643.png)
